molecular formula C12H9NO3 B6366764 3-Hydroxy-5-(3,4-methylenedioxyphenyl)pyridine, 95% CAS No. 1258623-96-9

3-Hydroxy-5-(3,4-methylenedioxyphenyl)pyridine, 95%

Cat. No. B6366764
CAS RN: 1258623-96-9
M. Wt: 215.20 g/mol
InChI Key: MQWYFTOBIWCUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-5-(3,4-methylenedioxyphenyl)pyridine, 95% (3-OH-5-MDP) is a synthetic compound that is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

3-Hydroxy-5-(3,4-methylenedioxyphenyl)pyridine, 95% has been studied for its potential applications in scientific research. It has been investigated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied as a potential treatment for Alzheimer’s disease, as well as a potential anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(3,4-methylenedioxyphenyl)pyridine, 95% is not yet fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also believed to have anti-inflammatory properties, and may act as a free radical scavenger.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-5-(3,4-methylenedioxyphenyl)pyridine, 95% have not yet been fully explored. However, it has been studied for its potential effects on acetylcholinesterase, as well as its potential anti-inflammatory and free radical scavenging properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Hydroxy-5-(3,4-methylenedioxyphenyl)pyridine, 95% in laboratory experiments include its high purity and its ability to act as an inhibitor of acetylcholinesterase. Its potential limitations include its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

For research on 3-Hydroxy-5-(3,4-methylenedioxyphenyl)pyridine, 95% include further investigation of its mechanism of action, its potential toxicity, and its potential applications in the treatment of Alzheimer’s disease. Additionally, further research could investigate its potential anti-inflammatory and free radical scavenging properties.

Synthesis Methods

3-Hydroxy-5-(3,4-methylenedioxyphenyl)pyridine, 95% is synthesized from a combination of 3-hydroxy-5-methylpyridine and 4-methylenedioxyphenylmagnesium bromide. The reaction is conducted in an inert atmosphere with a catalytic amount of a base such as sodium hydroxide or potassium tert-butoxide. The product is a white crystalline solid with a purity of 95%.

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-10-3-9(5-13-6-10)8-1-2-11-12(4-8)16-7-15-11/h1-6,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWYFTOBIWCUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5-(3,4-methylenedioxyphenyl)pyridine

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